Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide
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Overview
Description
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide is a complex organic compound that has garnered attention in the fields of chemistry and biomedicine. This compound is a derivative of canagliflozin, a medication used to treat type 2 diabetes. The addition of glucuronide and silylene groups enhances its chemical properties, making it a subject of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide involves multiple steps The process typically starts with the protection of hydroxyl groups on canagliflozin using isobutyryl chloride under basic conditionsThe final step involves the conjugation of glucuronide using glucuronic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale reactors equipped with temperature and pH control systems. Solvent extraction and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted silylene derivatives.
Scientific Research Applications
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the production of high-throughput screening arrays for drug discovery.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It targets specific enzymes involved in glucose metabolism.
Pathways Involved: Inhibits sodium-glucose co-transporter 2 (SGLT2), leading to reduced glucose reabsorption in the kidneys and increased glucose excretion.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate
- Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate
Uniqueness
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide stands out due to its enhanced stability and bioavailability, attributed to the presence of silylene and glucuronide groups. These modifications improve its pharmacokinetic properties, making it more effective in therapeutic applications .
Properties
Molecular Formula |
C51H69FO14SSi |
---|---|
Molecular Weight |
985.2 g/mol |
IUPAC Name |
methyl (2S,3S,4R,5R,6R)-6-[[(4aR,6S,7S,8R,8aR)-2,2-ditert-butyl-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-7-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasilin-8-yl]oxy]-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C51H69FO14SSi/c1-26(2)45(54)61-41-42(62-46(55)27(3)4)44(63-47(56)28(5)6)49(65-43(41)48(57)58-14)64-40-37(53)38(60-35-25-59-68(50(8,9)10,51(11,12)13)66-39(35)40)31-16-15-29(7)32(23-31)24-34-21-22-36(67-34)30-17-19-33(52)20-18-30/h15-23,26-28,35,37-44,49,53H,24-25H2,1-14H3/t35-,37+,38+,39-,40-,41+,42-,43+,44-,49-/m1/s1 |
InChI Key |
FCDHOOFMYTXHLL-QODJWBHSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[Si](O3)(C(C)(C)C)C(C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C3C(O2)CO[Si](O3)(C(C)(C)C)C(C)(C)C)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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